molecular formula C14H13BrN2 B6297222 9-(2-Bromoethyl)-9H-carbazol-3-amine CAS No. 2442597-58-0

9-(2-Bromoethyl)-9H-carbazol-3-amine

Cat. No.: B6297222
CAS No.: 2442597-58-0
M. Wt: 289.17 g/mol
InChI Key: PJEQKDDWQSRRAG-UHFFFAOYSA-N
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Description

9-(2-Bromoethyl)-9H-carbazol-3-amine (CAS 2442597-58-0) is a high-purity bromoalkyl carbazole derivative supplied for advanced chemical and pharmaceutical research. This compound features a carbazole core, a structure known for diverse biological activities, substituted with a reactive 2-bromoethyl group and an amine functional group . This molecular architecture makes it a valuable building block (synthon) for designing and synthesizing more complex molecules, particularly through nucleophilic substitution reactions where the bromoethyl group acts as a flexible linker . The carbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of therapeutic properties . Recent research into carbazole-based compounds has explored their potential as inhibitory agents against viral targets, including the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 . While this specific amine derivative is a key synthetic intermediate, its structural relatives have demonstrated strong binding affinities in computational docking studies, suggesting relevance in developing novel antiviral therapies . Researchers must handle this product with care. It requires storage in a dark place under an inert atmosphere at -20°C or between 2-8°C . Safety data indicates it may cause skin and serious eye irritation . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(2-bromoethyl)carbazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2/c15-7-8-17-13-4-2-1-3-11(13)12-9-10(16)5-6-14(12)17/h1-6,9H,7-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEQKDDWQSRRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CCBr)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 9 2 Bromoethyl 9h Carbazol 3 Amine

Reaction Pathways Involving the Bromoethyl Moiety

The bromoethyl group attached to the nitrogen of the carbazole (B46965) ring is a primary site for reactions that aim to extend or modify the side chain of the molecule. The presence of a good leaving group, the bromine atom, facilitates both nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions at the Bromoethyl Group

The primary alkyl bromide of the bromoethyl moiety is susceptible to attack by a wide range of nucleophiles, proceeding through an S_N2 mechanism. This pathway is fundamental for introducing new functional groups at the terminus of the ethyl chain.

Common nucleophiles that can be employed in these reactions include:

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding secondary or tertiary amines.

Azides: The use of sodium azide (B81097) introduces an azido (B1232118) group, which can be subsequently reduced to a primary amine or used in 'click' chemistry reactions.

Thiolates: Reaction with thiols or their corresponding salts yields thioethers.

Alkoxides and Phenoxides: The use of alkoxides or phenoxides results in the formation of ethers.

For instance, in the synthesis of novel carbazole derivatives, the bromoethyl group can be displaced by various nucleophiles to create a library of compounds with diverse functionalities. nih.gov The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), and may be facilitated by the addition of a non-nucleophilic base to neutralize any generated acid.

Table 1: Examples of Nucleophilic Substitution Reactions with Carbazole Derivatives

Nucleophile Reagent Example Product Type
Amine Diethylamine N,N-Diethyl-2-(3-amino-9H-carbazol-9-yl)ethan-1-amine
Azide Sodium Azide 9-(2-Azidoethyl)-9H-carbazol-3-amine
Thiolate Sodium thiophenoxide 9-(2-(Phenylthio)ethyl)-9H-carbazol-3-amine
Phenoxide Sodium phenoxide 9-(2-Phenoxyethyl)-9H-carbazol-3-amine

Cross-Coupling Reactions Facilitated by the Bromine Atom (e.g., Palladium-Catalyzed Coupling)

The bromine atom of the bromoethyl group can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct use of alkyl halides in some cross-coupling reactions can be challenging, specific conditions and catalyst systems have been developed to facilitate these transformations.

Suzuki Coupling: This reaction would involve the coupling of the bromoethyl group with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. This would allow for the introduction of alkyl, alkenyl, or aryl groups. While challenging for sp³-hybridized carbons, advancements in catalyst design, such as the use of specific phosphine (B1218219) ligands, have made such couplings more feasible. nih.gov

Heck Reaction: In a Heck-type reaction, the bromoethyl group could potentially couple with an alkene to form a new, more complex alkene structure. The reaction typically proceeds via oxidative addition of the alkyl halide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromoethyl group with an amine. This provides an alternative route to the products of nucleophilic substitution, often under milder conditions and with broader substrate scope. The choice of phosphine ligand is crucial for the success of this reaction. nih.govwikipedia.orgacsgcipr.org

Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig amination is the Ullmann condensation, which can be used to form carbon-nitrogen or carbon-oxygen bonds. wikipedia.orgorganic-chemistry.org

Reactivity Profile of the Carbazole Core

The carbazole ring system is an electron-rich aromatic heterocycle, making it prone to electrophilic attack. The positions of substitution are directed by the existing amino group at C-3 and the ethyl group at N-9.

Electrophilic Aromatic Substitution on the Carbazole Ring

The amino group at the C-3 position is a strong activating group and is ortho-, para-directing. Therefore, electrophilic substitution is expected to occur preferentially at the C-2, C-4, and C-6 positions of the carbazole ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the carbazole ring can be achieved using appropriate halogenating agents.

Nitration: Reaction with nitric acid, typically in the presence of sulfuric acid, introduces a nitro group.

Sulfonation: Treatment with fuming sulfuric acid leads to the introduction of a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, onto the carbazole ring. For acylation, a Lewis acid catalyst such as aluminum chloride is typically required. nih.govnih.gov Due to the electron-rich nature of the carbazole, these reactions can often proceed under relatively mild conditions. Studies on 3,6-disubstituted-9H-carbazoles have shown that Friedel-Crafts acylation can be controlled to achieve specific substitution patterns. chemistrysteps.com

Vilsmeier-Haack Reaction: This reaction allows for the formylation of electron-rich aromatic rings using a Vilsmeier reagent, which is typically generated from a substituted amide (like DMF) and phosphorus oxychloride. chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction is expected to be highly regioselective on the activated carbazole ring.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Substitution Positions
Bromination Br⁺ C-2, C-4, C-6
Nitration NO₂⁺ C-2, C-4, C-6
Acylation RCO⁺ C-2, C-4, C-6
Formylation Vilsmeier Reagent C-2, C-4, C-6

Reactions Involving the C-3 Amino Group

The primary amino group at the C-3 position is a versatile functional handle for a variety of derivatization reactions.

Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or anhydrides in the presence of a base. For example, the synthesis of N-(9-ethyl-9H-carbazol-3-yl)acetamide has been reported through the reaction of 3-amino-9-ethylcarbazole (B89807) with an acetylating agent. mdpi.com This reaction is useful for installing an amide functionality, which can alter the electronic properties of the molecule or serve as a precursor for further transformations.

Imine Formation (Schiff Base Formation): The primary amino group can undergo condensation with aldehydes or ketones to form the corresponding imines, also known as Schiff bases. ajgreenchem.comnih.gov This reaction is typically carried out in a suitable solvent, sometimes with acid or base catalysis, and often with the removal of water to drive the equilibrium towards the product. The formation of Schiff bases from 3-aminocarbazole derivatives has been documented with various carbonyl compounds. globalresearchonline.netmdpi.comuobabylon.edu.iqijfas.comnih.gov

Cyclization Reactions Involving the Amino Group and Adjacent Carbazole Carbons

The presence of an amino group at the 3-position of the carbazole nucleus significantly influences its reactivity. This electron-donating group activates the carbazole ring, particularly at the ortho (C-2 and C-4) positions, making them susceptible to electrophilic attack. This enhanced nucleophilicity of the C-2 and C-4 carbons allows for cyclization reactions where the amino group and one of these adjacent carbons participate in the formation of a new ring. tubitak.gov.trresearchgate.net

While specific studies on 9-(2-bromoethyl)-9H-carbazol-3-amine are not extensively documented in the reviewed literature, the reactivity of the closely related 3-amino-9-ethylcarbazole provides a strong basis for predicting its behavior. The reactions of 3-amino-9-ethylcarbazole can be broadly categorized, with one significant category being cyclization reactions that involve the amino group and the C-2 and/or C-4 positions of the carbazole ring. tubitak.gov.trresearchgate.net

For instance, condensation reactions of 3-aminocarbazole derivatives with bifunctional reagents can lead to the formation of fused heterocyclic systems. One notable example is the reaction of 9-alkyl-3-aminocarbazoles with ethyl-3-oxobutanoate. The initial condensation product can be subsequently cyclized under thermal conditions to yield pyrido[2,3-c]carbazol-1-ones. This type of reaction underscores the ability of the carbazole C-2 or C-4 position to participate in ring closure initiated by the 3-amino group.

A proposed cyclization reaction involving the amino group and an adjacent carbazole carbon is presented in the table below, based on analogous reactions of similar carbazole derivatives.

ReactantReagentProductReaction Type
This compoundEthyl acetoacetate (B1235776) followed by thermal cyclizationA pyrido[2,3-c]carbazole derivativeCondensation and Intramolecular Cyclization

Exploration of Reaction Mechanisms

The exploration of reaction mechanisms for the transformations of this compound is crucial for understanding and optimizing the synthesis of its derivatives. This section focuses on the mechanistic details of key transformation steps and the identification of potential reaction intermediates and transition states.

A significant transformation anticipated for this compound is an intramolecular cyclization involving the 3-amino group and the 2-bromoethyl side chain. This reaction would lead to the formation of a fused piperazine (B1678402) ring, resulting in a tetrahydropyrazino[1,2-a]carbazole derivative. While direct mechanistic studies for this specific compound are scarce, the mechanism can be inferred from the well-established principles of intramolecular nucleophilic substitution reactions.

The reaction is expected to proceed via an intramolecular nucleophilic attack of the 3-amino group on the electrophilic carbon of the 2-bromoethyl side chain. This process is typically facilitated by a base, which deprotonates the amino group, thereby increasing its nucleophilicity. The deprotonated amine then acts as a potent internal nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion in an SN2-type reaction.

Proposed Mechanistic Steps for Intramolecular Cyclization
StepDescriptionKey Species
1Deprotonation of the 3-amino group by a base.Amide anion (intermediate)
2Intramolecular nucleophilic attack of the amide anion on the bromoethyl side chain.Cyclic transition state
3Displacement of the bromide ion and formation of the fused ring.Tetrahydropyrazino[1,2-a]carbazole product

The feasibility and rate of such intramolecular cyclizations are governed by several factors, including the length of the alkyl chain, the nature of the leaving group, and the nucleophilicity of the attacking group. For the formation of a six-membered ring, as in the case of a piperazine fusion, the thermodynamics are generally favorable.

The identification of reaction intermediates and transition states provides deeper insight into the reaction pathway and energy profile. In the proposed intramolecular cyclization of this compound, the primary intermediate is the deprotonated amine (amide anion). This species is highly reactive and is expected to have a short lifetime in the reaction mixture.

The transition state for the ring-closing step would involve a specific geometry where the nucleophilic nitrogen atom, the electrophilic carbon, and the leaving bromide ion are aligned for the SN2 displacement. The energy of this transition state will determine the activation energy of the reaction and, consequently, the reaction rate.

Computational chemistry provides powerful tools for elucidating such mechanistic details. Density Functional Theory (DFT) calculations, for instance, could be employed to model the reaction pathway, calculate the energies of the reactants, intermediates, transition states, and products. Such studies would allow for the visualization of the transition state geometry and the determination of the activation energy barrier for the cyclization. However, to date, specific computational studies on the intramolecular cyclization of this compound have not been reported in the literature.

In the absence of specific experimental or computational data for this molecule, our understanding of its reaction intermediates and transition states is based on analogies with similar well-studied intramolecular reactions.

Advanced Spectroscopic and Structural Characterization of 9 2 Bromoethyl 9h Carbazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 9-(2-Bromoethyl)-9H-carbazol-3-amine can be predicted to show distinct signals corresponding to the aromatic protons on the carbazole (B46965) core, the two methylene (B1212753) groups of the bromoethyl chain, and the amine protons.

The aromatic region (typically δ 6.5-8.5 ppm) would contain complex signals for the seven protons attached to the carbazole ring. The protons H-1, H-2, and H-4 around the amine group will be shifted upfield compared to the protons on the other benzene (B151609) ring (H-5, H-6, H-7, H-8) due to the electron-donating effect of the -NH2 group. The proton at the C-4 position is often the most shielded, appearing at the lowest chemical shift in the aromatic region.

The ethyl group attached to the nitrogen at position 9 will exhibit two characteristic triplets due to reciprocal spin-spin coupling. The methylene protons adjacent to the nitrogen (N-CH2) are expected to appear around δ 4.5-4.7 ppm, while the methylene protons adjacent to the electronegative bromine atom (CH2-Br) would be found further upfield, typically around δ 3.7-3.9 ppm. The amine (-NH2) protons would likely appear as a broad singlet.

Predicted ¹H NMR Assignments for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic C-H6.7 - 8.2Multiplet (m)7H
N-CH₂4.5 - 4.7Triplet (t)2H
CH₂-Br3.7 - 3.9Triplet (t)2H
-NH₂3.5 - 5.0Broad Singlet (br s)2H

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, twelve distinct signals are expected for the aromatic carbons and two signals for the aliphatic carbons of the ethyl chain.

The carbazole ring carbons typically resonate in the δ 105-145 ppm range. The carbon atom attached to the amine group (C-3) would be highly shielded, while the carbons adjacent to the heterocyclic nitrogen (C-4a, C-4b, C-8a, C-9a) would appear at lower field. The aliphatic carbons of the bromoethyl group are expected at higher field, with the carbon bonded to bromine (CH2-Br) appearing around δ 30-35 ppm and the carbon bonded to the carbazole nitrogen (N-CH2) resonating around δ 45-50 ppm.

Predicted ¹³C NMR Assignments for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C105 - 145
N-CH₂45 - 50
CH₂-Br30 - 35

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. colab.ws For this compound, the most significant cross-peak in a COSY spectrum would be between the N-CH2 and CH2-Br protons, confirming the connectivity of the bromoethyl side chain. colab.ws Correlations between adjacent aromatic protons would also help to assign the complex multiplets in the downfield region of the spectrum.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum maps protons to the carbons to which they are directly attached. nih.gov This would allow for the unambiguous assignment of each protonated carbon in the molecule by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum. For example, the proton signal at δ ~4.6 ppm would correlate with the carbon signal at δ ~48 ppm, confirming the N-CH2 group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons over two to three bonds, which is vital for connecting different parts of the molecule. nih.gov Key expected correlations for this structure would include:

A cross-peak between the N-CH2 protons and the carbazole carbons C-4a and C-9a, confirming the attachment point of the ethyl chain.

Correlations from the aromatic protons to neighboring carbons, which would be instrumental in assigning the specific positions of all aromatic carbons, including the non-protonated (quaternary) carbons.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental composition of an ion. The molecular formula of this compound is C₁₄H₁₃BrN₂.

A key feature in the mass spectrum of this compound would be the presence of two molecular ion peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). This is the characteristic isotopic signature of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). docbrown.info

HRMS would be able to confirm the molecular formula by matching the measured exact mass to the calculated theoretical mass.

Calculated Exact Mass for [C₁₄H₁₃⁷⁹BrN₂]⁺: 288.0316

Calculated Exact Mass for [C₁₄H₁₃⁸¹BrN₂]⁺: 290.0296

Observing these ions at their precise m/z values would provide unequivocal confirmation of the compound's molecular formula.

Under electron ionization (EI), the molecular ion of this compound would undergo fragmentation, providing valuable structural clues. The fragmentation pathways are dictated by the relative strengths of chemical bonds and the stability of the resulting fragments. chemguide.co.uk

Predicted key fragmentation steps include:

Loss of a Bromine Radical: Cleavage of the relatively weak C-Br bond would result in the loss of a bromine radical (·Br) to form a stable carbocation at m/z 209.11. This is often a prominent fragmentation pathway for alkyl bromides. docbrown.info [C₁₄H₁₃BrN₂]⁺˙ → [C₁₄H₁₃N₂]⁺ + ·Br

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbazole nitrogen (alpha-cleavage) is a characteristic fragmentation for N-alkyl compounds. libretexts.org This would lead to the formation of a stable N-substituted carbazole radical cation at m/z 181.08, corresponding to the [C₁₂H₇N₂]⁺ fragment, and the loss of a bromoethyl radical. [C₁₄H₁₃BrN₂]⁺˙ → [C₁₂H₉N₂]⁺ + ·CH₂CH₂Br

Cleavage of the Ethyl Chain: Another likely fragmentation is the cleavage of the N-CH₂ bond, resulting in the formation of a 3-aminocarbazole radical cation at m/z 182.08. [C₁₄H₁₃BrN₂]⁺˙ → [C₁₂H₈N₂]⁺˙ + ·CH₂CH₂Br

Any fragment that retains the bromine atom would also exhibit the characteristic 1:1 isotopic pattern, aiding in its identification. docbrown.info

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and molecular vibrations within a compound.

The FT-IR spectrum of 3-Amino-9-ethylcarbazole (B89807) displays characteristic peaks that can be assigned to the various functional groups present in the molecule. researchgate.netchemicalbook.com The N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the carbazole ring system appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the alkyl substituent at the 9-position are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations for the aromatic amine and the N-alkyl bond are also expected in the fingerprint region.

For this compound, the C-Br stretching vibration would be expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on the data from 3-Amino-9-ethylcarbazole. researchgate.netchemicalbook.com

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
C=C Stretch (Aromatic)1400 - 1600
C-N StretchFingerprint Region
C-Br Stretch500 - 700

This table is predictive and based on data from analogous compounds.

Specific Raman spectroscopic data for this compound or its close analogues are not extensively reported in the literature. However, general principles of Raman spectroscopy for carbazole derivatives can be discussed. Raman spectroscopy is particularly sensitive to the vibrations of the non-polar and highly polarizable carbazole ring system. The symmetric stretching vibrations of the carbazole skeleton would be expected to produce strong Raman signals. The C-C stretching modes within the aromatic rings, as well as the breathing modes of the rings, are typically prominent in the Raman spectrum. The C-Br stretch, due to the high polarizability of the bromine atom, should also be Raman active.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

The electronic and photophysical properties of carbazole derivatives are central to their application in optoelectronic devices. researchgate.net The presence of the electron-donating amino group at the 3-position significantly influences the electronic transitions of the carbazole core.

The UV-Vis absorption spectrum of carbazole derivatives is characterized by several absorption bands corresponding to π-π* transitions within the aromatic system. nih.gov For 3-aminocarbazole derivatives, the presence of the amino group leads to a red-shift in the absorption maxima compared to unsubstituted carbazole, due to the extension of the conjugated system and the intramolecular charge transfer (ICT) character of the transitions. nih.gov

Based on studies of 3-amino-9-alkylcarbazoles, the absorption spectrum of this compound in a non-polar solvent is expected to show strong absorption bands in the UV region. nih.gov The main absorption peaks would correspond to the π-π* transitions of the carbazole chromophore. The introduction of the amino group at the 3-position is known to cause a bathochromic (red) shift of the absorption bands.

Electronic Transition Expected Absorption Region (nm)
π-π* (Carbazole Core)280 - 350
Intramolecular Charge Transfer (ICT)> 350

This table is predictive and based on general knowledge of 3-aminocarbazole derivatives. nih.gov

Carbazole derivatives are known for their fluorescent properties, making them suitable for applications in OLEDs and as fluorescent probes. rsc.org The fluorescence of 3-aminocarbazole derivatives is typically characterized by a large Stokes shift, which is the difference between the absorption and emission maxima. This is often attributed to the ICT nature of the excited state. nih.gov

The fluorescence emission of this compound is expected to be in the blue to green region of the electromagnetic spectrum, with the exact emission wavelength being solvent-dependent (solvatochromism) due to the change in polarity of the excited state. nih.govnih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is influenced by the nature of the substituents and the solvent. The presence of the heavy bromine atom in the bromoethyl group could potentially lead to some quenching of the fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Photophysical Property Expected Characteristics
Emission WavelengthBlue to Green region, solvatochromic
Stokes ShiftLarge, indicative of ICT
Quantum YieldModerate, potentially influenced by the bromine atom

This table is predictive and based on general knowledge of 3-aminocarbazole derivatives. nih.govrsc.orgnih.gov

X-ray Crystallography for Solid-State Structural Determination

The solid-state structure of a molecule, as determined by X-ray crystallography, provides definitive information about its conformation, bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, the crystal structure of a derivative of 3-amino-9-ethylcarbazole, (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine, provides valuable insights into the geometry of the 3-amino-9-alkylcarbazole core. nih.gov

In this related structure, the carbazole ring system is essentially planar. nih.gov This planarity is a key feature of carbazoles that facilitates π-stacking interactions in the solid state, which is important for charge transport in organic electronic devices. The ethyl group at the 9-position is oriented out of the plane of the carbazole ring. It is expected that the bromoethyl group in this compound would adopt a similar conformation.

Crystal Structure Analysis and Bond Lengths/Angles

The precise three-dimensional arrangement of atoms in 3-bromo-9-ethyl-9H-carbazole has been elucidated by single-crystal X-ray diffraction. nih.govscienceopen.comresearchgate.net The compound crystallizes in the orthorhombic system with the space group Pbca. scienceopen.com The crystal structure reveals a tricyclic ring system that is nearly planar. nih.govscienceopen.comresearchgate.net

The crystallographic data and refinement parameters for 3-bromo-9-ethyl-9H-carbazole are summarized in the table below.

Parameter Value Source
Chemical FormulaC₁₄H₁₂BrN nih.govscienceopen.com
Formula Weight274.16 nih.govscienceopen.com
Crystal SystemOrthorhombic nih.govscienceopen.com
Space GroupPbca scienceopen.com
a (Å)15.263 (16) nih.govscienceopen.com
b (Å)7.745 (8) nih.govscienceopen.com
c (Å)20.41 (2) nih.govscienceopen.com
V (ų)2413 (5) nih.govscienceopen.com
Z8 nih.govscienceopen.com
Temperature (K)293 nih.gov

The carbazole core of the molecule is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.026 Å. nih.govscienceopen.com However, the ethyl group attached to the nitrogen atom at the 9-position exhibits out-of-plane deviation. The carbon atoms of this ethyl group are displaced from the mean plane of the carbazole system by 0.148 (9) Å for the methylene carbon (CH₂) and 1.59 (1) Å for the terminal methyl carbon (CH₃). nih.govscienceopen.com

Selected intramolecular bond lengths and angles provide further detail on the molecular geometry. The table below presents key distances and angles within the 3-bromo-9-ethyl-9H-carbazole structure.

Bond/Angle Value Source
C-H (aromatic)0.930 Å scienceopen.com
C-H (methylene)0.969 Å scienceopen.com
C-H (methyl)0.957 Å scienceopen.com

Note: Hydrogen atoms were placed in geometrically idealized positions and constrained to ride on their parent atoms. scienceopen.com

Intermolecular Interactions and Crystal Packing

The solid-state packing of 3-bromo-9-ethyl-9H-carbazole is influenced by a network of weak intermolecular interactions. nih.govscienceopen.comresearchgate.net Notably, the crystal structure reveals the presence of C—H⋯π interactions. nih.govscienceopen.com These interactions occur between hydrogen atoms and the electron-rich π-system of the carbazole rings of adjacent molecules. The observed H⋯π contact distances range from 2.698 Å to 2.898 Å, which are shorter than the sum of the van der Waals radii, indicating a significant attractive interaction. nih.govscienceopen.com

Computational and Theoretical Studies on 9 2 Bromoethyl 9h Carbazol 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reactivity.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. DFT calculations can achieve this by finding the minimum energy conformation on the potential energy surface. For 9-(2-Bromoethyl)-9H-carbazol-3-amine, this would involve optimizing the bond lengths, bond angles, and dihedral angles.

The electronic structure analysis would reveal the distribution of electron density throughout the molecule. This is often visualized through molecular electrostatic potential (MEP) maps, which indicate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a typical carbazole (B46965) derivative, the nitrogen atom of the amine group and the carbazole ring itself are often electron-rich, while the regions around the bromine and the ethyl bridge might exhibit different electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring and the amine substituent, while the LUMO may be distributed across the aromatic system.

Illustrative Frontier Molecular Orbital Data for a Carbazole Derivative:

Parameter Energy (eV)
HOMO-5.8
LUMO-1.9
HOMO-LUMO Gap3.9

This data is representative of typical values for carbazole derivatives and is not specific to this compound.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)

DFT calculations can also predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. For carbazole derivatives, characteristic absorptions are expected in the UV region, corresponding to π-π* transitions within the aromatic system. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H and ¹³C). These predicted shifts are valuable for assigning peaks in experimental NMR spectra. mdpi.com

Illustrative Predicted vs. Experimental Spectroscopic Data for a Carbazole Derivative:

Spectroscopic Property Predicted Value Experimental Value
UV-Vis λmax (nm)295, 340298, 345
1H NMR (ppm, selected)7.85 (Ar-H)7.82 (Ar-H)
13C NMR (ppm, selected)140.2 (Ar-C)139.9 (Ar-C)

This data is illustrative and based on typical correlations for similar compounds.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its dynamics and interactions with its environment.

Conformational Analysis and Dynamic Behavior

While DFT provides a static picture of the lowest energy conformation, MD simulations can explore the full range of accessible conformations of a molecule over time. For this compound, the flexibility of the 2-bromoethyl side chain would be of particular interest. MD simulations could reveal the preferred orientations of this chain relative to the carbazole core and the barriers to rotation around the single bonds. This provides a more realistic understanding of the molecule's shape and flexibility in a dynamic environment.

Solvation Effects and Intermolecular Interactions

MD simulations are particularly powerful for studying how a molecule behaves in a solvent. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, it is possible to analyze the specific interactions between the solute (this compound) and the solvent. This includes the formation of hydrogen bonds between the amine group and protic solvents, as well as van der Waals interactions. Understanding solvation is critical as it can significantly influence a molecule's conformation, reactivity, and spectroscopic properties. Furthermore, simulations of multiple solute molecules can shed light on intermolecular interactions, such as π-π stacking between carbazole rings, which can be important in the solid state or in concentrated solutions.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the reactivity of organic molecules. For this compound, these calculations can provide deep insights into its chemical behavior.

The reactivity of this compound is dictated by its functional groups: the nucleophilic 3-amino group, the electrophilic bromoethyl group, and the aromatic carbazole core. DFT calculations can be employed to model various potential reactions, such as nucleophilic substitution at the bromoethyl chain or electrophilic substitution on the carbazole ring.

For a given reaction, computational chemists can map out the entire potential energy surface, identifying the structures of reactants, transition states, intermediates, and products. nih.govresearchgate.net For example, in a hypothetical intramolecular cyclization reaction to form a new heterocyclic system, the energy barrier for this transformation can be calculated. This barrier, or activation energy, is the energy difference between the reactant and the transition state and is a key determinant of the reaction rate.

A typical computational workflow would involve:

Geometry Optimization: The 3D structures of all species along the reaction pathway are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm that reactants and products are true energy minima (no imaginary frequencies) and that transition states are first-order saddle points (exactly one imaginary frequency).

Energy Calculations: Single-point energy calculations with a higher-level basis set are often performed on the optimized geometries to obtain more accurate energy values.

Table 1: Illustrative Hypothetical Energy Profile for a Reaction of this compound

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantThis compound0.0
TS1Transition state for C-Br bond cleavage+25.4
IntermediateCarbocation intermediate+15.2
TS2Transition state for nucleophilic attack+18.9
ProductCyclized product-10.5

This table is a hypothetical representation to illustrate the type of data generated from computational studies of reaction pathways.

This compound possesses multiple reactive sites, leading to the possibility of different products (regio- or chemoselectivity). Computational methods can be invaluable in predicting the most likely outcome of a reaction.

Fukui Functions and Dual Descriptors: These are reactivity indices derived from DFT that can predict the most electrophilic and nucleophilic sites in a molecule. By calculating these indices, one could predict, for instance, whether an incoming electrophile would preferentially attack the C2, C4, or C6 position of the carbazole ring.

Activation Energy Comparison: When multiple reaction pathways are possible, calculating the activation energy for each pathway can predict the major product. The pathway with the lowest energy barrier is kinetically favored and will proceed at the fastest rate. mdpi.com For example, in a reaction with a nucleophile, one could compare the energy barrier for substitution at the bromoethyl group versus potential reactions at the carbazole core.

Modeling of Spectroscopic Data

Computational modeling is a crucial tool for interpreting and validating experimental spectroscopic data, as well as for predicting properties that are difficult to measure.

After synthesizing a compound like this compound, it is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. Computational methods can simulate these spectra, providing a powerful means of structure confirmation.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. Comparing the calculated spectrum to the experimental one can aid in peak assignment and structural verification.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivative of the energy. These computed frequencies can be compared to the experimental IR spectrum to identify characteristic vibrational modes, such as N-H stretching of the amine or C-Br stretching of the bromoethyl group. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. nih.gov It provides information about the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks.

Table 2: Illustrative Comparison of Experimental and Computationally Modeled Spectroscopic Data

Spectroscopic TechniqueExperimental ValueCalculated Value (Method)
¹H NMR (δ, ppm)7.2-8.1 (aromatic)7.1-8.0 (GIAO/B3LYP/6-31G)
IR (ν, cm⁻¹)3450 (N-H stretch)3455 (B3LYP/6-31G)
UV-Vis (λmax, nm)295, 340292, 335 (TD-DFT/B3LYP/6-31G*)

This table provides hypothetical data to illustrate how computational results are used to validate experimental findings.

The photophysical properties of carbazole derivatives are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). nih.govrsc.org TD-DFT and other advanced computational methods can be used to explore the properties of the excited states of this compound.

These calculations can determine:

Nature of Electronic Transitions: Whether an absorption band corresponds to a localized excitation on the carbazole core or a charge-transfer (CT) transition between the amino donor and the carbazole π-system.

Fluorescence and Phosphorescence: The energies of the lowest singlet (S₁) and triplet (T₁) excited states can be calculated to predict the emission wavelengths. The energy gap between S₁ and T₁ is particularly important for understanding phenomena like thermally activated delayed fluorescence (TADF). nih.govresearchgate.net

Excited State Lifetimes: By calculating the rates of radiative (fluorescence, phosphorescence) and non-radiative decay processes, the lifetime of the excited state can be estimated. researchgate.netjlu.edu.cn

Table 3: Hypothetical Calculated Excited State Properties for this compound

PropertyCalculated Value (Method)Significance
S₀ → S₁ Absorption (nm)335 (TD-DFT)Wavelength of lowest energy absorption
S₁ → S₀ Emission (nm)410 (TD-DFT)Predicted fluorescence wavelength
S₁-T₁ Energy Gap (eV)0.45 (ΔSCF)Indicates potential for intersystem crossing
Oscillator Strength (S₀→S₁)0.25 (TD-DFT)Intensity of the absorption band

This table is a hypothetical representation of data that would be generated to understand the photophysical behavior of the molecule.

Applications in Advanced Materials and Supramolecular Chemistry

Organic Electronic and Optoelectronic Materials

Carbazole-based compounds are cornerstones in the development of organic electronic and optoelectronic devices. mdpi.comresearchgate.net Their inherent properties, such as high hole mobility, tunable electronic structure, and strong luminescence, make them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and functional optical systems. mdpi.comscholarena.com The ability to easily functionalize the carbazole (B46965) core allows for the fine-tuning of its physicochemical properties to meet the specific demands of these advanced applications. mdpi.comscholarena.com

In the architecture of OLEDs, carbazole derivatives are widely employed as either the light-emitting material itself or as a host material for phosphorescent or fluorescent dopants. mdpi.comnih.gov The high triplet state energy of the carbazole unit makes it particularly suitable as a host for high-energy emitters, especially for blue phosphorescent OLEDs (PhOLEDs), as it can facilitate efficient energy transfer to the guest emitter without quenching it. mdpi.comacs.org The 3-amino and 9-bromoethyl groups of 9-(2-Bromoethyl)-9H-carbazol-3-amine provide synthetic handles to create complex structures, such as polymers or dendrimers, that combine charge transport and emissive functions, leading to enhanced device performance and stability. nih.govdtic.mil

Achieving stable and efficient deep-blue emission is a significant challenge in OLED technology for displays and lighting. Carbazole derivatives are at the forefront of research in this area due to their wide bandgap and high photoluminescence quantum yields. nih.govub.edu The rigid structure of the carbazole core contributes to the high thermal and morphological stability of the materials, which is crucial for the long-term operational stability of OLED devices. mdpi.comnih.govacs.org

Research on various carbazole-based emitters has demonstrated impressive performance. For instance, non-doped deep-blue OLEDs using carbazole-π-imidazole derivatives have achieved a maximum external quantum efficiency (EQE) of 4.43% with deep-blue Commission Internationale de l'Eclairage (CIE) coordinates of (0.157, 0.080). nih.gov Similarly, solution-processed thermally activated delayed fluorescence (TADF) OLEDs based on aryl-annulated [3,2-a] carbazole donors have reached high EQEs of up to 17.8% for deep-blue emission. nih.gov Host materials like 9,9-bis(3-(9H-carbazol-9-yl)phenyl)-9H-fluorene (mDCzPF) have been developed with high triplet energies (2.88 eV), enabling highly efficient blue PhOLEDs with peak EQEs of 18.3% and minimal efficiency roll-off at high brightness. acs.org

Performance of Blue-Emitting OLEDs Based on Carbazole Derivatives
Carbazole Derivative TypeRoleMax. EQE (%)Emission Peak (nm)CIE CoordinatesReference
Carbazole-π-ImidazoleEmitter4.43Not Specified(0.157, 0.080) nih.gov
Aryl-annulated [3,2-a] Carbazole (BO-tCzPhICz)TADF Emitter17.8Not Specifiedy &lt; 0.1 nih.gov
(Tetrafluorovinylphenyl)carbazole Polymer (P1)Emitter4.2413Not Specified acs.org
mDCzPFHost18.3438 (emitter peak)Not Specified acs.org
3-(phenylethynyl)-9H-carbazole derivativeEmitterNot SpecifiedDeep-blue to green-blueNot Specified ub.edu

The electron-rich nature of the carbazole ring makes it an excellent p-type semiconductor, meaning it is proficient at transporting positive charge carriers (holes). nih.govmdpi.com Consequently, carbazole derivatives are extensively used as hole-transporting materials (HTMs) in the hole-transporting layer (HTL) of OLEDs. An efficient HTL facilitates the injection of holes from the anode and their transport to the emissive layer, ensuring a balanced charge distribution within the device, which is critical for high efficiency and a long lifetime. mdpi.comktu.edu The amino group at the 3-position of this compound enhances the electron-donating character, further improving its hole-transporting capabilities when integrated into larger molecular or polymeric systems. nih.gov

The superior hole-transporting properties of carbazole derivatives are also leveraged in the field of organic photovoltaics (OPVs), including dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). mdpi.comresearchgate.netktu.edu In these devices, carbazole-based molecules function as the hole-transporting material, which is tasked with efficiently extracting holes from the light-absorbing layer (the dye or perovskite) and transporting them to the electrode. ktu.edu The development of novel carbazole-based HTMs is a key strategy for improving the power conversion efficiency (PCE) and long-term stability of solar cells, offering a promising alternative to more expensive standard materials. researchgate.netktu.edu For example, self-assembled monolayers of carbazole derivatives like [2-(3,6-Dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid have been shown to significantly increase the work function of indium tin oxide (ITO) electrodes, improving hole extraction and leading to OPV cells with efficiencies over 18%. researchgate.net

The versatility of carbazole chemistry allows for its use in a range of functional coatings and optical devices. Polymers derived from carbazole monomers, such as those that could be synthesized from this compound, can form thin films with specific optical and electronic properties. dtic.milsigmaaldrich.com These materials are explored for applications such as photorefractive polymers for holographic data storage, low optical attenuation coatings for photonics, and as active components in chemical sensors where changes in luminescence can indicate the presence of specific analytes. scholarena.comresearchgate.netdtic.mil For example, 2-(9H-Carbazol-9-yl)ethyl acrylate, a related monomer, is used to create conducting polymers with high charge carrier mobility and thermal stability for various organic electronic applications. sigmaaldrich.com

Many traditional luminophores suffer from aggregation-caused quenching (ACQ), where their light emission efficiency drastically decreases in the solid state or in aggregates. oup.com In contrast, materials exhibiting aggregation-induced emission (AIE) show enhanced fluorescence when aggregated. oup.comrsc.org This property is highly valuable for fabricating bright solid-state devices. The design of carbazole derivatives with specific donor-π-acceptor structures or with bulky substituents that restrict intramolecular rotation in the aggregated state can induce AIE characteristics. nih.govrsc.orgacs.org Studies on carbazole Schiff base derivatives and carbazole-containing gold(I) complexes have shown significant AIE or aggregation-induced phosphorescent emission (AIPE), demonstrating that molecular aggregation can be harnessed to boost luminescence, a principle applicable to materials synthesized from this compound. rsc.orgnih.gov

Research Findings on AIE in Carbazole Derivatives
Compound TypeKey FindingPotential ApplicationReference
Carbazole Schiff base derivativesShowed outstanding aggregation-induced emission properties in water/acetonitrile (B52724) mixtures due to orderly aggregation.Fluorescence microscopy imaging rsc.org
Carbazole-based N-salicylidene anilinesExhibited aggregation-induced emission enhancement (AIEE), with the non-fluorinated compound showing a strong solid-state quantum yield.Solid-state lighting and photoswitching acs.org
Carboranyl carbazolesDisplayed typical AIE behavior, with fluorescence significantly enhanced at high water fractions (fw > 70%) due to restricted molecular rotation in aggregates.Biochemical and diagnostic applications nih.gov
Carbazole-containing gold(I) complexesExhibited aggregation-induced phosphorescent emission (AIPE) in DMF-water mixtures, attributed to the formation of nano-aggregates and aurophilic interactions.Mechano-responsive phosphorescent materials nih.gov

Electrochromic Device Applications

Electrochromic devices (ECDs) are capable of reversibly changing their optical properties, such as color and transparency, when a voltage is applied. This technology is central to applications like smart windows, antiglare mirrors, and electronic displays. Polymers containing carbazole units are frequently investigated for use as the active electrochromic layer in these devices.

The functionality of carbazole-based polymers in ECDs relies on their ability to undergo stable and reversible redox (reduction-oxidation) reactions. When oxidized, the carbazole moiety forms radical cations and dications, leading to a change in the material's light absorption spectrum and, consequently, a visible color change. The nitrogen atom in the carbazole ring facilitates this process.

While specific studies on polymers derived from This compound are not documented, research on other carbazole-containing polymers has shown that modifications to the carbazole core can fine-tune the electrochromic performance, including switching speed, color contrast, and long-term stability. The presence of the bromoethyl group on the nitrogen and an amine group on the carbazole ring of the title compound suggests it could serve as a monomer for creating novel electrochromic polymers, though this remains to be experimentally verified.

Supramolecular Chemistry and Chemical Sensing

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, and electrostatic forces. The carbazole scaffold is a versatile building block in this field, particularly for the design of chemosensors. Its rigid structure and the hydrogen-donating capability of the N-H group (in unsubstituted carbazoles) or the potential for functionalization at various positions make it an excellent platform for creating molecules that can selectively recognize and bind to specific ions or molecules.

The development of chemosensors—molecules that signal the presence of a specific chemical substance—is a significant area of research. Carbazole derivatives have been successfully employed to create sensors that indicate the presence of a target analyte through a change in color (colorimetric) or fluorescence. The amine group in This compound could potentially act as a binding site or be further functionalized to create a specific recognition pocket for a target analyte.

Anions are ubiquitous in biological and environmental systems, making the development of sensors for their detection crucial. Carbazole-based sensors for anions often feature hydrogen-bond donor groups (like amides or ureas) attached to the carbazole framework. bohrium.commdpi.com When an anion binds to these groups, it can alter the electronic structure of the carbazole fluorophore, leading to a change in the absorption or emission of light. bohrium.com For instance, 1,8-diaminocarbazole derivatives have been shown to be effective building blocks for anion receptors due to their strong chromophore and fluorophore properties. bohrium.commdpi.com While This compound does not share this exact structure, its amine group could be modified to incorporate anion-binding functionalities.

The detection of metal ions is vital for environmental monitoring and medical diagnostics. Carbazole-based chemosensors have demonstrated high selectivity for various metal ions, including the ferric ion (Fe³⁺). The sensing mechanism often involves the coordination of the metal ion with heteroatoms (like nitrogen or oxygen) in the sensor molecule. This interaction perturbs the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes of the carbazole unit, resulting in a distinct optical response, typically fluorescence quenching or enhancement. Schiff bases derived from carbazole, for example, have been reported as effective colorimetric and fluorescent probes for Fe³⁺.

The selective recognition of amino acids is a complex challenge with important biological applications. Some carbazole-based systems have been designed for this purpose. A notable strategy involves a two-step sensing process where a carbazole sensor first binds to a metal ion, and this new complex then selectively interacts with an amino acid. For example, a carbazole-Fe³⁺ complex has been shown to be capable of detecting arginine. The binding of arginine to the complex displaces the Fe³⁺ ion, restoring the fluorescence of the original carbazole sensor in an "on-off-on" mechanism. This approach leverages the specific interactions between the amino acid's functional groups and the metal-sensor complex.

Understanding the precise way a sensor molecule binds to its target is fundamental to designing more effective and selective sensors. Techniques such as fluorometric titrations and computational studies like Density Functional Theory (DFT) are used to elucidate these binding mechanisms. Studies on carbazole-based sensors have confirmed that binding often occurs through a combination of electrostatic interactions and hydrogen bonding. For instance, in the sensing of Fe³⁺, the ion typically coordinates with nitrogen and oxygen atoms within the sensor molecule. In anion sensing, hydrogen bonds form between the anion and N-H groups on the sensor. bohrium.com These interactions are responsible for the detectable changes in the sensor's photophysical properties.

Applications in Molecular Logic Gates

The unique photophysical properties and versatile reactivity of carbazole derivatives make them attractive candidates for the construction of molecular logic gates. mdpi.comtubitak.gov.tr These are molecules designed to perform logical operations at the molecular level, analogous to electronic logic gates in digital circuits. mdpi.com The core concept involves a molecule that responds to one or more chemical or physical inputs with a detectable output signal, such as a change in fluorescence or color. nih.gov While direct experimental studies on this compound as a standalone molecular logic gate are not extensively documented in the public domain, its structural features provide a clear blueprint for its potential application in this field.

The carbazole moiety itself can act as a fluorophore, providing the output signal. The presence of the amino group (-NH2) at the 3-position and the bromoethyl group at the 9-position offer specific sites for modification and interaction with various inputs. tubitak.gov.tr These functional groups can be engineered to recognize and bind to specific chemical species, such as protons (H+), metal ions, or other small molecules. This binding event would then modulate the electronic properties of the carbazole core, leading to a change in its fluorescence emission (the output).

For instance, the amino group can act as a protonation site. In a neutral or basic medium, the lone pair of electrons on the nitrogen atom can participate in the conjugated system of the carbazole ring, resulting in a specific fluorescence profile. Upon addition of an acid (input 1), the amino group gets protonated, altering the intramolecular charge transfer (ICT) characteristics of the molecule and causing a detectable shift in the fluorescence emission (output). This simple "Input-Output" relationship forms the basis of a YES or NOT logic gate.

More complex logic functions, such as AND or OR gates, can be conceptualized by further functionalization of the molecule. An AND gate requires two simultaneous inputs to produce an output. nih.gov A hypothetical AND gate based on this compound could be designed where the amino group is one input receptor and a second receptor is introduced by modifying the bromoethyl group. For example, the bromoethyl group could be converted to an azidoethyl group, which can then undergo a "click" reaction to attach a receptor for a different input, say a metal ion (input 2). nih.gov In such a design, the fluorescence of the carbazole core would only be "turned on" or "turned off" when both the amino group is protonated (input 1 is present) AND the second receptor is bound to its target metal ion (input 2 is present).

The table below illustrates a hypothetical AND logic gate operation using a modified this compound derivative.

Input 1 (H+)Input 2 (Metal Ion)Output (Fluorescence)Logic Gate
00OFFAND
01OFFAND
10OFFAND
11ONAND

This table is a hypothetical representation of an AND logic gate. "0" represents the absence of the input, and "1" represents its presence. "OFF" and "ON" refer to the fluorescence state of the molecule.

Similarly, INHIBIT gates could be constructed where the binding of one species (an inhibitor) prevents the signaling response to another species. nih.gov The development of such molecular-level computational devices holds promise for applications in areas like diagnostics, where they could be used to detect multiple disease biomarkers simultaneously, and in materials science for the creation of "smart" materials that respond to their environment in a programmable way. nih.gov The versatility of the carbazole scaffold, combined with the specific functionalities of this compound, makes it a valuable building block for the rational design of these sophisticated molecular systems.

Future Research Directions and Outlook

Exploration of New Synthetic Strategies for Enhanced Efficiency and Sustainability

The development of efficient, cost-effective, and environmentally benign synthetic methodologies is crucial for the widespread application of carbazole (B46965) derivatives. nih.gov While traditional methods often involve multi-step processes with harsh conditions, future research will likely focus on modern, sustainable alternatives.

Recent advancements in organic synthesis have opened new avenues for producing functionalized carbazoles. bohrium.com Strategies such as transition metal-catalyzed C-H activation and functionalization are emerging as powerful tools for modifying the carbazole skeleton directly, which can reduce the number of synthetic steps and improve atom economy. chim.it For instance, palladium-catalyzed intramolecular C-H amination reactions have shown high yields in producing carbazole cores. bohrium.com The development of protocols using heterogeneous catalysts like Palladium on carbon (Pd/C) with molecular oxygen represents a move towards greener and more recyclable catalytic systems. acs.orgacs.org Lewis acid-catalyzed reactions are also being explored for the efficient construction of the carbazole framework from readily available starting materials. rsc.orgnih.gov

Table 1: Comparison of Synthetic Approaches for Carbazole Derivatives

StrategyTypical Catalysts/ReagentsConditionsKey Advantages
Traditional Methods Nitrating agents, strong acids/bases, multi-step protection/deprotectionOften harsh, high temperaturesWell-established procedures
C-H Functionalization Palladium (Pd), Rhodium (Rh), Copper (Cu) complexesMilder conditions, fewer stepsHigh atom economy, regioselectivity
Sustainable Catalysis Heterogeneous Pd/C, reusable Lewis acids (e.g., Sc(OTf)₃)Greener solvents, potential for catalyst recyclingReduced environmental impact, cost-effectiveness

Advanced Functionalization for Tailored Material Properties

The inherent properties of the carbazole core, such as good hole transport capabilities and thermal stability, can be finely tuned through strategic functionalization. mdpi.combohrium.com The 9-(2-Bromoethyl)-9H-carbazol-3-amine molecule offers two primary sites for modification: the C-3 amine and the N-9 bromoethyl chain.

Modification of the C-3 Amine: The amino group is a versatile handle for introducing a wide array of functional moieties. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to attach chromophores, fluorophores, or receptor units. This allows for the systematic tuning of the molecule's electronic properties, such as the HOMO/LUMO energy levels, which directly impacts its optical and electrical behavior. mdpi.com

Modification of the N-9 Bromoethyl Group: The bromoethyl group is an excellent electrophilic site for nucleophilic substitution reactions. This allows for the grafting of the carbazole unit onto polymers, surfaces, or other molecular scaffolds. This functionalization is key for improving solubility, processability, and creating complex, multifunctional materials. mdpi.com

Future research will focus on creating a library of derivatives from this compound to establish clear structure-property relationships. This will enable the rational design of materials with properties tailored for specific applications, from organic electronics to biological probes. chim.it

Integration into Hybrid Organic-Inorganic Systems for Optoelectronic Applications

The field of optoelectronics is increasingly moving towards hybrid materials that combine the processability and functional versatility of organic molecules with the high performance and stability of inorganic components. researchgate.net Carbazole derivatives are excellent candidates for the organic component in such systems due to their favorable electronic properties. mdpi.comrsc.org

Research could explore the use of this compound as a key component in:

Perovskite Solar Cells (PSCs): The amine or a derivatized functional group could act as a passivating agent, healing defects at the surface of the inorganic perovskite layer and improving device efficiency and stability.

Quantum Dot LEDs (QLEDs): The molecule could serve as a hole-transporting layer or as a surface ligand for inorganic quantum dots (like Cadmium Selenide), facilitating efficient charge injection and transport. nih.gov The bromoethyl group provides a convenient anchor point to the inorganic nanocrystal surface.

Hybrid Photodetectors: By combining the carbazole derivative with inorganic nanostructures (e.g., ZnO nanowires, graphene), novel photodetectors with high sensitivity and spectral selectivity could be developed.

The ability to covalently link the carbazole unit to the inorganic framework via its functional handles is a significant advantage for creating stable and efficient hybrid devices.

Development of Multi-Responsive Sensing Platforms

Carbazole-based molecules are well-known for their use as fluorescent chemosensors due to the sensitivity of their emission properties to the local environment. chemrxiv.org The development of sensors that can detect multiple analytes or respond to multiple stimuli is a growing area of interest. nih.govresearchgate.net

This compound is a promising scaffold for multi-responsive sensors. The electron-rich carbazole-amine system can act as a fluorophore and a recognition site for certain analytes (e.g., metal ions, protons). researchgate.netresearchgate.net The bromoethyl group can be used to introduce additional recognition units for other analytes or to immobilize the sensor on a solid substrate like a test strip or nanoparticle. researchgate.net

Future work could focus on designing and synthesizing derivatives that exhibit distinct changes in color or fluorescence in response to different targets, such as:

Dual-ion sensors: Detecting both a cation and an anion through different recognition moieties.

pH and metal ion sensors: Creating a system where the fluorescence response is modulated by both pH and the presence of a specific metal ion.

Vapor-phase sensors: Applying the material onto a solid support to detect volatile organic compounds or acid/base vapors. nih.gov

Table 2: Potential Sensing Applications for Functionalized this compound

Analyte ClassDetection MechanismRole of Carbazole MoietyPotential Functionalization
Metal Ions (e.g., Cu²⁺, Fe³⁺) Fluorescence Quenching/EnhancementFluorophore, Lewis Base InteractionDerivatization of C3-amine to form a chelate
Anions (e.g., F⁻, CN⁻) Colorimetric/Fluorometric ChangeH-bond donor/acceptor, FluorophoreIntroduction of urea/thiourea groups
Acids/Bases Protonation/Deprotonation of AmineFluorophore, Brønsted-Lowry Acid/BaseUse of the intrinsic C3-amine
Explosives (e.g., Picric Acid) Fluorescence Quenching via Electron TransferElectron-rich DonorIntegration into Metal-Organic Frameworks (MOFs)

Computational Design and Prediction of Novel Carbazole-Based Structures with Targeted Properties

Computational chemistry provides powerful tools for accelerating materials discovery by predicting the properties of molecules before they are synthesized. ethz.ch Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can accurately model the geometric and electronic structures of carbazole derivatives. nih.govmdpi.com

Future research will heavily rely on computational screening to:

Predict Optoelectronic Properties: Calculate HOMO/LUMO energy levels, absorption spectra, and emission wavelengths for novel derivatives of this compound to identify promising candidates for OLEDs and solar cells.

Simulate Host-Guest Interactions: Model the binding of the carbazole derivative with various analytes to predict its selectivity and sensitivity as a chemosensor. researchgate.net

Design for Self-Assembly: Predict how modifications to the structure will influence intermolecular interactions (e.g., π-π stacking), guiding the design of materials with specific solid-state packing and charge-transport properties.

Elucidate Reaction Mechanisms: Computationally investigate potential synthetic pathways to optimize reaction conditions for higher efficiency and selectivity. rsc.org

By integrating computational design with experimental synthesis and characterization, researchers can more efficiently navigate the vast chemical space of carbazole derivatives to develop novel structures with precisely targeted functionalities. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-(2-Bromoethyl)-9H-carbazol-3-amine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves alkylation of the carbazole nitrogen. A bromoethyl group can be introduced via nucleophilic substitution using 1,2-dibromoethane under basic conditions (e.g., KOH in DMF at 60–80°C). Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1.2–1.5 equivalents of 1,2-dibromoethane) improves yield . Purification via column chromatography (hexane:ethyl acetate gradient) ensures high purity. Side products like di-substituted derivatives can arise if excess dibromoethane is used, requiring careful stoichiometric control .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of 1H^1H-/13C^{13}C-NMR to confirm substitution patterns (e.g., ethyl chain integration at δ ~4.5 ppm for bromoethyl protons). High-resolution mass spectrometry (HRMS) verifies molecular weight (expected: ~279.2 g/mol). X-ray crystallography, using software like SHELXL , resolves bond lengths (e.g., C–Br bond ~1.93–1.97 Å) and spatial conformation. Purity >95% is achievable via HPLC with a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of the bromoethyl group in cross-coupling reactions?

  • Methodology : Conflicting data on Suzuki-Miyaura coupling efficiency may arise from competing elimination (forming vinyl derivatives) versus substitution. Use Pd(PPh3_3)4_4 as a catalyst in degassed toluene/EtOH (3:1) at 90°C to favor substitution. Monitor reaction progress via GC-MS and compare with control reactions lacking base (e.g., Na2_2CO3_3) to isolate side pathways. Kinetic studies under inert atmospheres reduce oxidative byproducts .

Q. How does the bromoethyl substituent influence the electronic properties of the carbazole core?

  • Methodology : Perform cyclic voltammetry (CV) in anhydrous DCM (0.1 M TBAPF6_6) to measure oxidation potentials. Compare with unsubstituted carbazole: the bromoethyl group typically lowers the HOMO level by ~0.3–0.5 eV due to inductive effects. UV-Vis spectroscopy (in THF) shows a redshift (~10–15 nm) in the π→π* transition, correlating with enhanced conjugation. DFT calculations (B3LYP/6-31G*) model charge distribution and confirm experimental trends .

Q. What methodologies evaluate the compound’s potential in organic semiconductors or OLEDs?

  • Methodology : Fabricate thin films via spin-coating (chlorobenzene, 2000 rpm) and measure hole mobility using space-charge-limited current (SCLC) models. Compare with reference compounds (e.g., 9-phenylcarbazole derivatives). Photoluminescence quantum yield (PLQY) in PMMA matrices (λex_{ex} = 350 nm) assesses emissive efficiency. Thermal stability (TGA/DSC) up to 300°C ensures suitability for device integration .

Data Analysis and Mechanistic Questions

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

  • Methodology : Use Gaussian 16 with M06-2X/cc-pVDZ to calculate Fukui indices for electrophilic attack. The C4 and C6 positions on the carbazole ring typically show higher reactivity due to resonance stabilization. Compare with experimental nitration (HNO3_3/H2_2SO4_4) results, where HPLC-MS identifies mono-nitro derivatives. Solvent effects (e.g., DCE vs. DMF) alter transition states and are modeled via SMD implicit solvation .

Q. What analytical techniques differentiate between aggregated and monomeric states in solution-phase studies?

  • Methodology : Conduct concentration-dependent UV-Vis (106^{-6}–103^{-3} M in THF) to identify aggregation-caused quenching (ACQ) via spectral broadening. Dynamic light scattering (DLS) detects particles >2 nm in diameter. Variable-temperature 1H^1H-NMR (25–60°C) shows sharpening of aromatic signals upon disaggregation. Compare with fluorescence lifetime decay (TCSPC) to distinguish static vs. dynamic quenching .

Comparative and Structural Studies

Q. How do structural analogs (e.g., 9-ethyl vs. 9-phenyl derivatives) affect biological activity or material performance?

  • Methodology : For biological studies, assay inhibition of cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates. IC50_{50} values for bromoethyl derivatives are typically 2–3× lower than ethyl analogs due to enhanced lipophilicity. In optoelectronics, compare hole mobility (SCLC) and PLQY of bromoethyl vs. phenyl derivatives; bromine’s electron-withdrawing effect improves charge injection .

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